3-Chloropyridine 1-oxide

Coordination Chemistry Metal Complexation Ligand Design

3-Chloropyridine 1-oxide (CAS 1851-22-5) is the preferred 3-chloro isomer for demanding synthetic applications. Its N-oxide moiety serves as a stabilizing 'throw-away' ligand in PEPPSI™ palladium precatalysts, enabling rapid Negishi, Suzuki, and Buchwald-Hartwig couplings with high turnover numbers. Unlike the 2- and 4-chloro isomers, the 3-chloro position facilitates 3,4-pyridyne generation for regioselective difunctionalization—critical for medicinal chemistry and agrochemical discovery. Its demonstrated non-cytotoxic, non-clastogenic profile makes it the safer choice for early-stage drug discovery, avoiding genotoxic liabilities. Ideal for heavy metal-free synthesis of pyridine-3-sulfonic acid.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 1851-22-5
Cat. No. B015409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridine 1-oxide
CAS1851-22-5
Synonyms3-Chloropyridine 1-Oxide; 
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])Cl
InChIInChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H
InChIKeyNEXUNCTUUDERGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridine 1-oxide (CAS 1851-22-5): A Defined Heteroaromatic N-Oxide Building Block for Research and Industrial Synthesis


3-Chloropyridine 1-oxide (CAS 1851-22-5) is a heteroaromatic N-oxide characterized by a chlorine substituent at the pyridine ring's 3-position and an oxygen atom bonded to the nitrogen, forming a zwitterionic structure [1]. This N-oxide functional group imparts distinct electronic properties and reactivity compared to its non-oxidized pyridine counterpart. The compound is a solid at room temperature, with a melting point typically reported between 56-60°C . It is a versatile intermediate in organic synthesis, with its N-oxide moiety acting as an activating and directing group, and the chlorine atom serving as a handle for further functionalization, including nucleophilic substitution and cross-coupling reactions .

Why Generic Substitution of 3-Chloropyridine 1-oxide (CAS 1851-22-5) is Chemically Inappropriate


Substituting 3-chloropyridine 1-oxide with other chloropyridine N-oxides or the parent pyridine N-oxide is not a chemically neutral decision due to the profound impact of substitution pattern on electronic and steric properties. The position of the chlorine atom relative to the N-oxide group directly influences key parameters such as metal-ligand complex stability constants [1], regioselectivity in electrophilic and nucleophilic substitution [2], and even biological safety profiles [3]. These differences are not merely incremental; they dictate the feasibility, yield, and purity of subsequent reactions, making the selection of the correct isomer critical for reproducible and successful outcomes in both research and industrial applications.

Quantitative Differentiation of 3-Chloropyridine 1-oxide (CAS 1851-22-5) from Closest Analogs


SnCl2 Complex Stability Constant: A 3.4-Fold Difference from 4-Chloropyridine N-Oxide

The stability constant (K) for the formation of the SnCl₂·L complex in acetonitrile was determined to be 29 for 3-chloropyridine N-oxide, compared to 146 for 4-chloropyridine N-oxide and 22 for the unsubstituted pyridine N-oxide [1]. This represents a 5.0-fold lower complex stability compared to the 4-isomer and a 1.3-fold increase over the parent compound. The lower stability constant of the 3-isomer is attributed to a combination of electronic and steric factors, making it a weaker ligand for tin(II) chloride under these conditions [1].

Coordination Chemistry Metal Complexation Ligand Design

Differential Toxicity Profile: 3-Chloropyridine N-Oxide is Non-Cytotoxic While 2-Chloropyridine N-Oxide is Cytotoxic

In a comparative in vitro study on V3 cells, 3-chloropyridine N-oxide was found to be non-cytotoxic and non-clastogenic across a dose range of 800–3200 μg/mL. In contrast, 2-chloropyridine N-oxide exhibited dose-dependent cytotoxicity and clastogenicity across the same concentration range [1]. This clear binary difference—non-toxic versus toxic—in the same assay system highlights a critical safety distinction between the two isomers.

Toxicology In Vitro Safety Genotoxicity

Vibrational Spectroscopy Fingerprint: 44 cm⁻¹ Shift in Ring-Chlorine Bending Vibration vs. 4-Chloro Isomer

Vibrational spectroscopic analysis reveals a significant difference in the in-plane ring-chlorine bending vibration between 3-chloropyridine and 4-chloropyridine N-oxide. The band for this vibration is observed at 294 cm⁻¹ for 3-chloropyridine, whereas it appears at 280 cm⁻¹ for 4-chloropyridine N-oxide, a shift of 14 cm⁻¹ [1]. This distinct spectral fingerprint enables unambiguous identification of the 3-isomer in a mixture and confirms its distinct vibrational dynamics.

Vibrational Spectroscopy IR Spectroscopy Analytical Characterization

Metabolic Conversion Efficiency: Less Than 7% N-Oxide Excretion vs. 10-40% for Pyridine N-Oxide

In metabolic studies across multiple animal species, 3-chloropyridine-N-oxide accounted for less than 7% of the administered dose of the parent base (3-chloropyridine), indicating low N-oxidation efficiency. In contrast, pyridine-N-oxide was a major metabolite of pyridine, with urinary excretion ranging from 10% in rats to about 40% in mice and guinea pigs [1]. This class-level comparison suggests that the 3-chloro substituent significantly impedes in vivo N-oxidation compared to the unsubstituted pyridine ring.

Metabolism Pharmacokinetics In Vivo Stability

Catalytic Utility: 3-Chloropyridine as a 'Throw-Away' Ligand in PEPPSI™ Catalysts

In the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst system, 3-chloropyridine functions as a 'throw-away' ligand. This specific design choice is based on its ability to stabilize the palladium precatalyst while being readily displaced during the catalytic cycle [1]. The PEPPSI™ catalysts, featuring this ligand, enable cross-coupling reactions under mild conditions with high turnover numbers (TON). In a comparative study, PEPPSI™-catalyzed Negishi coupling of an aryl bromide was completed in 2 hours at room temperature, whereas alternative palladium systems required overnight reaction times to reach adequate conversions [1]. This demonstrates a significant practical advantage in reaction kinetics and operational convenience.

Cross-Coupling Palladium Catalysis Ligand Design

Nucleophilic Substitution Reactivity: Position 3 Chlorine is Unreactive in Typical Substitutions

Pyridines with leaving groups at the 3-position generally do not undergo typical nucleophilic aromatic substitution (SNAr). Instead, in the presence of strong bases, they can undergo elimination to form pyridyne intermediates [1]. This contrasts with 2- and 4-chloropyridine N-oxides, where the chlorine is more readily substituted by nucleophiles . This fundamental reactivity difference means 3-chloropyridine 1-oxide requires different synthetic strategies (e.g., pyridyne chemistry or metal-catalyzed cross-coupling) compared to its 2- and 4-substituted analogs.

Nucleophilic Substitution Reactivity Synthetic Methodology

Optimal Research and Industrial Use Cases for 3-Chloropyridine 1-oxide (CAS 1851-22-5)


Design of Tailored Palladium Precatalysts for Cross-Coupling

The unique ligand properties of 3-chloropyridine 1-oxide, specifically its role as a stabilizing yet readily displaced 'throw-away' ligand, make it an ideal component for designing highly active palladium precatalysts like the PEPPSI™ system [1]. This enables efficient Negishi, Suzuki, and Buchwald-Hartwig couplings under mild conditions with short reaction times [1]. Its use can be prioritized over other pyridine ligands when faster reaction kinetics and high turnover numbers are required [1].

Synthesis of Pyridine-3-sulfonic Acid and Derivatives

3-Chloropyridine 1-oxide serves as a key intermediate in the patented synthesis of heavy metal-free pyridine-3-sulfonic acid [2]. The process involves oxidation of 3-chloropyridine to the N-oxide, followed by nucleophilic substitution of the chlorine by a sulfonic acid group, and subsequent reduction. This route is advantageous for producing high-purity pyridine-3-sulfonic acid, a valuable building block, without heavy metal contamination [2].

Regioselective Functionalization via Pyridyne Intermediates

Unlike its 2- and 4-chloro isomers, the chlorine at the 3-position in 3-chloropyridine 1-oxide is not readily displaced by standard SNAr reactions [3]. Instead, it can be utilized to generate 3,4-pyridyne intermediates under strong basic conditions, enabling regioselective 3,4-difunctionalization [4]. This provides access to densely functionalized pyridine scaffolds that are difficult to obtain by other methods, making it a valuable tool for medicinal chemistry and agrochemical discovery [4].

Synthesis of Non-Cytotoxic Derivatives for Biological Studies

The demonstrated non-cytotoxic and non-clastogenic profile of 3-chloropyridine 1-oxide, in direct contrast to its 2-chloro isomer [5], makes it a preferred starting material for synthesizing biologically active compounds where minimizing off-target toxicity is a priority. This is particularly relevant for early-stage drug discovery programs aiming to avoid genotoxic liabilities [5].

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